1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol
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Overview
Description
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol is an organic compound characterized by its unique structure, which includes a fluorenyl group attached to a piperidine ring. This compound is known for its white to off-white crystalline appearance and is soluble in polar solvents such as ethanol and dimethylformamide . It is commonly used as a reagent in organic synthesis due to its ability to impart desirable optical and electronic properties to the resulting products .
Preparation Methods
The synthesis of 1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol typically involves a two-step reaction process . The first step involves the reaction of 9-fluorenylmethanol with 2-chloroethylamine to produce 1-((9H-fluoren-9-yl)methyl)ethylamine. This intermediate is then reacted with sodium hydroxide in acetonitrile to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorenylmethanol derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be substituted with various nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include fluorenone, fluorenylmethanol, and various substituted piperidine derivatives .
Scientific Research Applications
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of biological pathways and mechanisms, often serving as a probe or marker in biochemical assays.
Industry: The compound is employed in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The fluorenyl group imparts unique electronic properties that can modulate the activity of these targets, leading to various biological effects. The piperidine ring enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-((9H-Fluoren-9-yl)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-((9H-Fluoren-9-yl)methyl)piperidine: This compound lacks the hydroxyl group present in this compound, resulting in different chemical reactivity and biological activity.
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: This derivative contains an additional carboxylate group, which can influence its solubility and interaction with biological targets.
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride: Similar to the previous compound, this derivative has a carboxylate group that affects its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the fluorenyl and piperidine moieties, which confer distinct optical, electronic, and biological characteristics .
Properties
CAS No. |
88754-46-5 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C19H21NO/c21-14-9-11-20(12-10-14)13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2 |
InChI Key |
GCVWPMJOXYHDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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